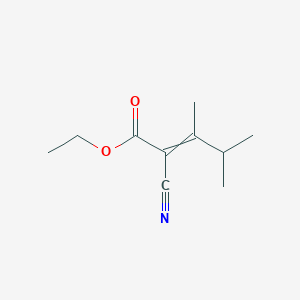
1-(9-methyl-9H-fluoren-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9-Methyl-9H-fluoren-2-yl)ethanone is an organic compound with the molecular formula C16H14O and a molecular weight of 222.289 g/mol It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a ketone functional group attached to the fluorene ring
Métodos De Preparación
The synthesis of 1-(9-methyl-9H-fluoren-2-yl)ethanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to introduce the ethanone group onto the fluorene ring. The reaction conditions generally require an inert atmosphere and anhydrous solvents to prevent hydrolysis of the catalyst .
Análisis De Reacciones Químicas
1-(9-Methyl-9H-fluoren-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the fluorene ring. Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Condensation: The compound can participate in condensation reactions, forming larger molecules with new functional groups. Aldol condensation is one example, where the ketone reacts with aldehydes in the presence of a base.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(9-Methyl-9H-fluoren-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in drug design and development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(9-methyl-9H-fluoren-2-yl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or induction of apoptosis in cancer cells. Detailed studies are required to elucidate the exact mechanisms.
Comparación Con Compuestos Similares
1-(9-Methyl-9H-fluoren-2-yl)ethanone can be compared with other fluorene derivatives, such as:
1-(9-Propyl-9H-fluoren-2-yl)ethanone: Similar in structure but with a propyl group instead of a methyl group.
1-(7-Acetyl-9-ethyl-9H-fluoren-2-yl)ethanone: Features an acetyl group and an ethyl group on the fluorene ring.
9H-Fluoren-2-yl (2-methyl-1-naphthyl)methanone: Combines fluorene with a naphthyl group.
Propiedades
Fórmula molecular |
C16H14O |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-(9-methyl-9H-fluoren-2-yl)ethanone |
InChI |
InChI=1S/C16H14O/c1-10-13-5-3-4-6-14(13)15-8-7-12(11(2)17)9-16(10)15/h3-10H,1-2H3 |
Clave InChI |
NFLPRFYNFXKRLI-UHFFFAOYSA-N |
SMILES canónico |
CC1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




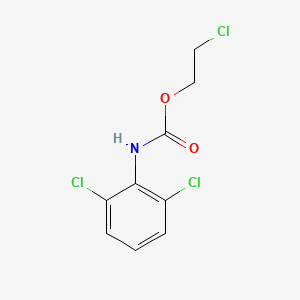
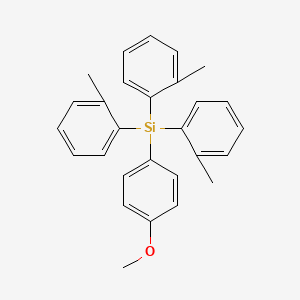
![2-methyl-N-(2,2,2-trichloro-1-{[(3-hydroxyphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B15076551.png)

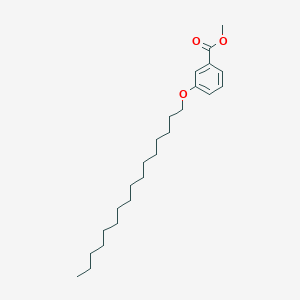
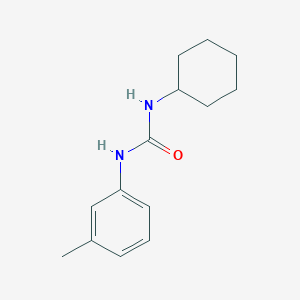


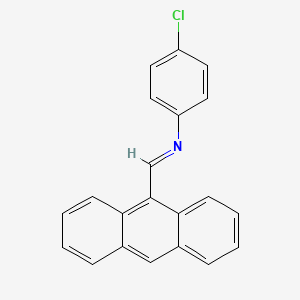
![N-[4-(acetylamino)phenyl]-2-chlorobenzamide](/img/structure/B15076595.png)

